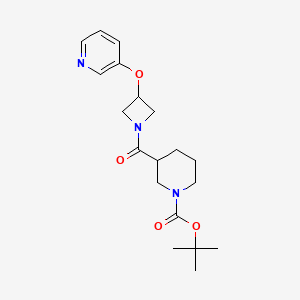amino}benzoic acid CAS No. 714259-87-7](/img/structure/B2555000.png)
4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is a chemical compound with the molecular formula C15H15NO5S . It is manufactured by MATRIX SCIENTIFIC .
Molecular Structure Analysis
The molecular structure of “4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid” is represented by the formula C15H15NO5S . This indicates that it contains 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical behavior of related compounds, indicating a broader interest in their potential applications. For example, the study by Ukrainets et al. (2014) detailed the cyclization of related methyl ester compounds in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A., 2014).
Crystal Structure Analysis
Another aspect of research includes the crystal structure analysis of derivatives, as explored by Ming and South (2004), who synthesized and analyzed the crystal structure of a related compound, providing insights into its structural and electronic properties (Ming, H., & South, D., 2004).
Selective Receptor Antagonism
A significant area of application is in pharmacology, where derivatives of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid have been investigated for their selective antagonistic activities on specific receptors. For instance, Naganawa et al. (2006) discovered heteroaryl sulfonamides, including derivatives of the compound , as new selective antagonists for the EP1 receptor, highlighting the potential therapeutic applications of these compounds (Naganawa, A., Matsui, T., Saito, T., et al., 2006).
Process Optimization and Intermediate Synthesis
Research also extends to the optimization of synthesis processes for related compounds. Xu et al. (2018) focused on optimizing the reaction conditions for synthesizing methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, demonstrating the compound's role in the efficient synthesis of pharmaceutical intermediates (Xu, W., Guo, C., Li, Tao, & Liu, Si-Quan, 2018).
Water Treatment Applications
Another intriguing application is in water treatment. Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes using related sulfonated aromatic diamine monomers, which showed improved water flux for dye solution treatments. This research indicates the potential of such compounds in enhancing water purification technologies (Liu, Yang, Zhang, Shuling, Zhou, Zheng, et al., 2012).
These studies collectively highlight the diverse scientific research applications of 4-{(4-Methoxyphenyl)sulfonylamino}benzoic acid and its derivatives, ranging from synthesis and structural analysis to pharmacological applications and environmental technologies. The referenced studies provide a foundation for further exploration of these compounds in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(12-5-3-11(4-6-12)15(17)18)22(19,20)14-9-7-13(21-2)8-10-14/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIXCIUELYTKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methoxyphenyl)sulfonyl](methyl)amino}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2554918.png)
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2554919.png)
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2554921.png)

![1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide](/img/structure/B2554926.png)


![6-(Iodomethyl)-4lambda6-thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2554929.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)


![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)